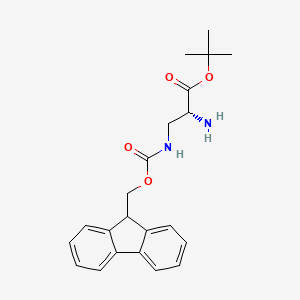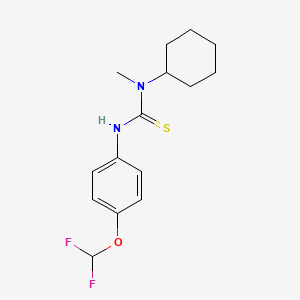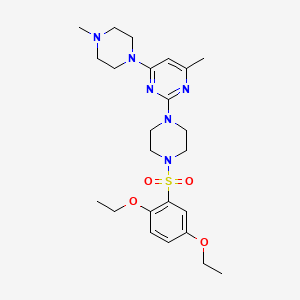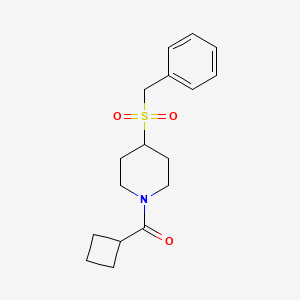
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide, also known as CMCP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide is not fully understood. However, studies have shown that N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide inhibits the activity of certain enzymes that are essential for cancer cell growth and survival. Additionally, N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide has been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide is its potent anti-cancer properties. Additionally, N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide is its potential toxicity. Studies have shown that N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide can be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for research on N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide. One area of research is to further elucidate the mechanism of action of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide. Additionally, studies are needed to determine the optimal dosage and administration route of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide for its potential use in cancer therapy. Furthermore, studies are needed to determine the potential side effects of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide and to develop strategies to mitigate these side effects.
Conclusion:
In conclusion, N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide has potent anti-cancer properties and can inhibit the growth of various cancer cells. However, further research is needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide and to determine its potential use in cancer therapy.
Synthesis Methods
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-cyanophenol with chloromethyl methyl ether to form 2-(chloromethyl)phenol. This intermediate is then reacted with N-methylpropanamide and sodium cyanide to form N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide.
Scientific Research Applications
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide is in the field of cancer research. Studies have shown that N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide has potent anti-cancer properties and can inhibit the growth of various cancer cells.
properties
IUPAC Name |
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(13(17)16(2)8-7-14)18-12-6-4-3-5-11(12)9-15/h3-6,10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLILSGVSVAIYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC#N)OC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2619729.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/no-structure.png)
![N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2619732.png)
![2-(2-(4-chloro-2-methylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2619733.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2619735.png)

![1-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2619739.png)
![2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2619740.png)
![6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2619742.png)

